N,N-Diethyl-m-toluidine

Descripción general

Descripción

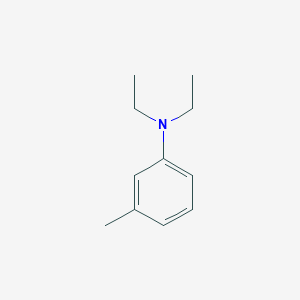

N,N-Diethyl-m-toluidine is a chemical compound with the molecular formula C11H17N. It appears as a colorless to pale yellow liquid with a strong odor. The structure consists of a toluene ring with two ethyl groups and an amino group attached. This compound is soluble in organic solvents such as ethanol and ether but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diethyl-m-toluidine can be synthesized through the alkylation of m-toluidine with ethyl bromide. The reaction typically involves heating m-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of m-toluidine with diethyl sulfate or ethyl chloride in the presence of a catalyst. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified by distillation .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions to form products such as methyl-1,4-benzoquinone.

Common Reagents and Conditions:

Oxidation: Sodium periodate in an acetone-water medium.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Oxidation: Methyl-1,4-benzoquinone.

Substitution: Depending on the electrophile used, various substituted products can be formed.

Aplicaciones Científicas De Investigación

Biochemical Research

N,N-Diethyl-m-toluidine is recognized for its role in biochemical research, particularly in the following areas:

- Dye Synthesis : DEMT serves as a crucial intermediate in the production of various dyes and pigments. Its chemical structure enhances color properties, making it valuable in textile and plastic industries .

- Pharmaceuticals : The compound contributes to the formulation of pharmaceutical products, improving their efficacy. It is involved in the synthesis of active pharmaceutical ingredients (APIs) that require specific chemical properties .

- Chemical Synthesis : As a reagent, DEMT facilitates the creation of complex organic molecules. Its versatility allows researchers to explore novel compounds and reactions, making it essential in organic chemistry laboratories .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Detection and Quantification : It aids in developing methods for detecting and quantifying various chemical substances. This application is critical for quality control processes in manufacturing settings .

Polymer Industry

The polymer industry benefits from this compound through:

- Polymer Production : DEMT is utilized to enhance the properties of polymers. It plays a significant role in producing coatings and adhesives that require specific performance characteristics .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-m-toluidine involves its interaction with molecular targets through its amino group. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as methyl-1,4-benzoquinone. The reaction follows a second-order kinetic behavior, being first order in each reactant .

Comparación Con Compuestos Similares

N,N-Dimethyl-m-toluidine: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Diethyl-3-methylaniline: Another name for N,N-Diethyl-m-toluidine, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific combination of ethyl groups and a toluene ring, which imparts distinct chemical properties and reactivity. Its applications in various industries, including pharmaceuticals, polymers, and pesticides, make it a versatile compound .

Actividad Biológica

N,N-Diethyl-m-toluidine (CAS RN: 91-67-8) is a chemical compound with diverse applications, particularly in biochemical research and as an intermediate in the synthesis of various organic compounds. This article explores its biological activity, focusing on its neurotoxic effects, interactions with biological systems, and implications for human health.

- Molecular Formula : C₁₁H₁₇N

- Molecular Weight : 163.26 g/mol

- Purity : >99% (GC)

- Physical State : Liquid at room temperature

- Boiling Point : 107 °C at 11 mmHg

- Flash Point : 104 °C

Neurotoxicity

Recent studies have highlighted the neurotoxic potential of this compound, particularly its role as an acetylcholinesterase (AChE) inhibitor. This inhibition can lead to significant neurophysiological effects in both insects and mammals.

-

Acetylcholinesterase Inhibition :

- This compound exhibits low inhibition of AChE, with IC₅₀ values ranging from 6 to 12 mM against various species including Drosophila melanogaster and Musca domestica .

- Despite its low potency as an AChE inhibitor (<10% inhibition at high concentrations), it has been shown to induce excitatory effects on the central nervous system of insects .

- Mechanism of Action :

- Toxicological Implications :

Encapsulation for Extended Efficacy

A study investigated the encapsulation of this compound within polymer microcapsules for enhanced mosquito repellent efficacy. The encapsulated product showed prolonged effectiveness against Aedes albopictus mosquitoes while also exhibiting bactericidal activity against Staphylococcus aureus .

| Property | Value |

|---|---|

| Encapsulation Ratio | >33% |

| Effective Dose on Textiles | 90% compared to ethanol solution |

Occupational Exposure and Risk Assessment

The NIOSH Occupational Exposure Banding Process categorizes this compound based on its potential health impacts across various endpoints such as acute toxicity and skin irritation . This classification aids in establishing safety protocols for workers potentially exposed to the compound.

Summary of Biological Effects

The biological activity of this compound is characterized by:

- Neurotoxic Effects : Low-level AChE inhibition leading to excitatory responses.

- Potential Health Risks : Symptoms associated with high exposure levels include neurological disturbances.

- Applications in Biochemical Research : Its encapsulation enhances its efficacy as a repellent while maintaining safety profiles.

Propiedades

IUPAC Name |

N,N-diethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPVVROJHKLHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052610 | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-67-8 | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethylamino)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLAMINO)TOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5635R949A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N-Diethyl-m-toluidine contribute to the color of azo dyes?

A1: this compound acts as a coupling component in the synthesis of azo dyes. [] This means it reacts with a diazonium salt to form the final azo dye molecule. The specific substituents on the this compound molecule, such as the diethyl groups and the methyl group on the aromatic ring, influence the electron distribution within the resulting dye molecule. This directly impacts the dye's ability to absorb and reflect light, ultimately determining its color. For instance, using this compound as a coupling component has been shown to yield dyes with shades ranging from red to bluish-red. [, ]

Q2: What is the impact of using this compound on the dyeing process of polyester fabrics?

A2: Research indicates that azo dyes synthesized using this compound demonstrate good dyeing properties on polyester fabrics. [, ] The synthesized dyes exhibit good tinctorial strength, meaning they provide a high degree of color intensity. [] Furthermore, they show high color build-up on polyester fabrics, indicating efficient dye uptake and fixation within the fabric structure. []

Q3: What are the advantages of utilizing this compound based azo dyes in terms of fastness properties?

A3: Azo dyes incorporating this compound as a building block have been shown to exhibit excellent fastness properties on dyed fabrics. [, ] For instance, studies report very good to excellent sublimation fastnesses, ensuring the dyes resist vaporizing and transferring to other materials during processes involving heat. [] Additionally, the dyes demonstrate good light fastness, meaning they retain their color vibrancy even after prolonged exposure to light. [] These properties are crucial for ensuring the longevity and durability of dyed materials, particularly in demanding applications like textiles.

Q4: Are there environmental benefits associated with using this compound in dye synthesis?

A4: While this compound itself doesn't possess inherent environmental benefits, its utilization in developing novel azo dyes can contribute to more sustainable dyeing processes. Research shows that these dyes enable a one-bath, single-stage dyeing method for wool-polyester blend fabrics. [] This approach significantly reduces the consumption of energy, water, and chemicals compared to conventional dyeing processes, leading to a lower environmental footprint. []

Q5: Beyond textiles, are there other potential applications for this compound based materials?

A5: Yes, beyond its prominent role in textile dyes, research suggests this compound can be incorporated into materials with applications beyond coloration. One example is its use in developing additives for electroplating processes. [] In this context, the compound contributes to creating lead-free tin whisker-resistant pure tin plating layers. These layers are crucial in electronics manufacturing, ensuring the reliability and longevity of electronic components. [] This highlights the versatility of this compound as a building block for materials with tailored properties in various industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.